Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H24BrNO3S and its molecular weight is 450.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Derivatives
Synthesis of Iminofurans : Ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene- 3-carboxylate reacts with primary amines to form corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylates (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Antimicrobial and Anti-Inflammatory Agents : Derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activity, showing promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Synthesis of Piperazine Derivatives : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to give 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and piperazine derivatives, expanding the range of potential pharmaceutical compounds (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Pharmaceutical Research
Potential Hypnotic Activity : Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a derivative, was synthesized and evaluated for hypnotic activity. Some derivatives exhibited significant hypnotic properties (Ghorab, Heiba, & El-gawish, 1995).
Antiinflammatory Activity : Compounds derived from reactions involving Ethyl 2-benzoyl-2-bromoacetate or Ethyl 3-bromo-4-oxopentanoate were tested for antiinflammatory activity, revealing potential therapeutic applications (Abignente, de Caprariis, Rimoli, Capasso, & Autore, 1992).
Synthesis and Structural Analysis
Synthesis of Novel Heterocyclic Compounds : The compound was used in the synthesis of novel thiophene and benzothiophene derivatives, evaluated for anti-cancer properties, and found to have significant anti-proliferative activity against various cancer cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was studied, contributing to understanding the molecular configuration and potential reactivity patterns (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
properties
IUPAC Name |
ethyl 2-(2-bromobutanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3S/c1-3-16(22)19(24)23-20-18(21(25)26-4-2)15-11-10-14(12-17(15)27-20)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBZUQBAGXDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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